1-(1-(phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

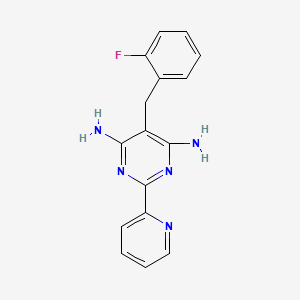

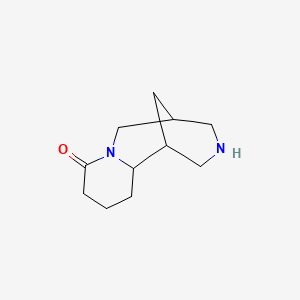

The compound “1-(1-(phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The phenylsulfonyl group is a common functional group in organic chemistry, often involved in various chemical reactions .

Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Analysis

- The synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole was described, showcasing its biological significance in medicinal chemistry and drug design. This compound demonstrated moderate activity against various cancer cell lines, including renal, central nervous system, colon, and breast cancer cell lines (Salinas-Torres et al., 2022).

- Transition-metal-catalyzed denitrogenative transformations of 1,2,3-triazoles were reviewed, highlighting their role in synthesizing highly functionalized nitrogen-based heterocycles, which are valuable in synthetic and medicinal chemistry (Anbarasan et al., 2014).

Biological Activities

- Novel 1,2,3-triazole derivatives were synthesized and evaluated for their antibacterial activity and free radical scavenging ability, with certain compounds showing potent activity compared to standard drugs (Sreerama et al., 2020).

- Sulfonyl-1,2,3-triazoles were identified as convenient synthons for the synthesis of heterocyclic compounds, acting as stable precursors to various reactive intermediates, important in both synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

Synthesis of Related Compounds

- The synthesis and pharmacological evaluation of azetidinone and thiazolidinone moieties linked to the indole nucleus were carried out, displaying excellent antimicrobial, antimycobacterial, and cytotoxic activities (Saundane & Walmik, 2013).

- Azetidinone derivatives containing 1,2,4-triazole were developed as anti-tubercular agents, demonstrating good activity against Mycobacterium tuberculosis (Thomas et al., 2014).

Propiedades

IUPAC Name |

1-[1-(benzenesulfonyl)azetidin-3-yl]triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c16-18(17,11-4-2-1-3-5-11)14-8-10(9-14)15-7-6-12-13-15/h1-7,10H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUKJUUOZRWFSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2)N3C=CN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2410523.png)

![7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B2410528.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2410530.png)

![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2410534.png)

![N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2410537.png)